N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiophene-carboxamide moiety via an ethyl bridge substituted with a pyrazole ring. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, akin to methods described for structurally related analogs .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-11-14(2)17-16(12-13)26-19(21-17)23(9-8-22-7-4-6-20-22)18(24)15-5-3-10-25-15/h3-7,10-12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQTIIHHZCCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of structural elements, including a pyrazole moiety, a benzothiazole group, and a thiophene ring. The molecular formula is , with a molecular weight of approximately 381.45 g/mol. Its structure allows for various modifications that can enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3OS |
| Molecular Weight | 381.45 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazoles can effectively inhibit various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also demonstrated notable anticancer activity across multiple cancer cell lines. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar structures have been reported to have IC50 values in the nanomolar range against specific cancer types .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 0.5 |
| MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies have shown that it binds effectively to enzymes involved in cancer pathways and inflammatory responses. For example, it has been noted to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several key organic reactions:
- Formation of Pyrazole : The initial step involves the synthesis of the pyrazole moiety through nucleophilic substitution.
- Condensation Reaction : The pyrazole is then reacted with the benzothiazole derivative under acidic conditions to form the core structure.
- Carboxamide Formation : Finally, the thiophene carboxamide group is introduced via acylation reactions.
Case Studies and Research Findings
Recent studies have focused on modifying the compound's structure to enhance its efficacy. For instance:
- Study on Derivatives : A series of derivatives were synthesized and tested for their biological activity against various cancer cell lines, revealing that certain substitutions significantly increased potency .
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and bioavailability of this compound, showing promising results in terms of absorption and distribution within tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences: Pyrazole vs. Dimethylamino Groups
A closely related analog, N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride (), substitutes the pyrazole group with a dimethylamino moiety. Key distinctions include:
- Solubility and Stability: The dimethylamino analog’s hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development. In contrast, the pyrazole-containing compound may exhibit lower solubility due to reduced polarity but could offer improved metabolic stability .
- Pharmacological Interactions: The pyrazole group’s ability to engage in hydrogen bonding and π-π stacking may enhance target binding affinity compared to the dimethylamino group, which primarily contributes to solubility via protonation.
Core Heterocycle Comparisons
- Benzothiazole vs. Pyrimidine/Benzimidazole: describes N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, which shares a dimethyl-substituted aromatic core but lacks the thiophene-carboxamide moiety.
Pharmacological Profile
While direct activity data for the target compound are absent, analogs like the dimethylamino variant () are utilized in kinase inhibition studies. The pyrazole substitution could modulate selectivity; for example, pyrazole-containing inhibitors often target cyclin-dependent kinases (CDKs) or JAK/STAT pathways due to their ability to mimic adenine in ATP-binding sites.
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Preparation Methods
Preparation of 4,6-Dimethylbenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux (Scheme 1).
Scheme 1:
$$
\text{2-Amino-4,6-dimethylthiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{4,6-Dimethylbenzo[d]thiazol-2-amine} + \text{HBr}
$$
Conditions:
Synthesis of 2-(1H-Pyrazol-1-yl)ethylamine
Pyrazole alkylation is achieved by reacting 1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile (Scheme 2).
Scheme 2:
$$
\text{1H-Pyrazole} + \text{ClCH₂CH₂NH₂·HCl} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{2-(1H-Pyrazol-1-yl)ethylamine} + \text{KCl} + \text{H₂O}
$$
Conditions:
Preparation of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid is commercially available but can be synthesized via oxidation of 2-thiophenemethanol using Jones reagent (CrO₃/H₂SO₄) in acetone.
Scheme 3:
$$
\text{2-Thiophenemethanol} \xrightarrow{\text{CrO₃, H₂SO₄, acetone}} \text{Thiophene-2-carboxylic Acid}
$$
Conditions:
- Temperature: 0–5°C (ice bath)
- Reaction Time: 2 hours
- Yield: 90%
Coupling Strategies for Amide Bond Formation
Sequential Amidation Approach
The synthesis employs a two-step amidation process to avoid steric hindrance between the benzothiazolyl and pyrazolyl groups:
Step 1: Coupling 4,6-dimethylbenzo[d]thiazol-2-amine with thiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Scheme 4:
$$
\text{Thiophene-2-carboxylic Acid} + \text{4,6-Dimethylbenzo[d]thiazol-2-amine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{N-(4,6-Dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide}
$$
Conditions:
- Solvent: DCM
- Temperature: 25°C (room temperature)
- Reaction Time: 24 hours
- Yield: 68%
Step 2: Alkylation of the secondary amine with 2-(1H-pyrazol-1-yl)ethylamine using trimethylaluminum (Me₃Al) as a catalyst in tetrahydrofuran (THF).
Scheme 5:
$$
\text{N-(4,6-Dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide} + \text{2-(1H-Pyrazol-1-yl)ethylamine} \xrightarrow{\text{Me₃Al, THF}} \text{Target Compound}
$$
Conditions:
Single-Pot Coupling Using HATU
An alternative single-step method utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Scheme 6:
$$
\text{Thiophene-2-carboxylic Acid} + \text{4,6-Dimethylbenzo[d]thiazol-2-amine} + \text{2-(1H-Pyrazol-1-yl)ethylamine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$
Conditions:
- Solvent: DMF (dry)
- Temperature: 25°C
- Reaction Time: 48 hours
- Yield: 52%
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DCM) enhance amide coupling efficiency, while Lewis acids (Me₃Al) improve alkylation yields (Table 1).
Table 1: Optimization of Amide Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 68 |
| HATU/DIPEA | DMF | 25 | 52 |
| DCC/DMAP | THF | 25 | 45 |
Temperature and Time Dependence
Prolonged reaction times (>24 hours) at room temperature favor complete conversion but risk decomposition. Controlled warming (0°C → 25°C) mitigates side reactions during alkylation.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, thiophene H-3), 7.89 (d, J = 4.0 Hz, 1H, benzothiazole H-7), 7.45 (s, 1H, pyrazole H-3), 6.32 (s, 1H, pyrazole H-4), 4.55 (t, J = 6.0 Hz, 2H, CH₂N), 3.78 (t, J = 6.0 Hz, 2H, CH₂NH), 2.45 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 162.1 (benzothiazole C-2), 148.5 (pyrazole C-3), 132.4 (thiophene C-2), 128.9–115.2 (aromatic carbons), 45.6 (CH₂N), 40.1 (CH₂NH), 21.3 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Alternative Routes
Steric Hindrance in Amidation
Bulkiness of the benzothiazole and pyrazole groups necessitates sequential coupling. Single-pot methods yield lower efficiencies due to competing reactions.
Alternative Protecting Groups
Phthalimide protection of the benzothiazolyl amine (as in Scheme S1 of) prior to pyrazole alkylation improves yields to 72% but adds deprotection steps.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazole-thiazole-thiophene hybrid scaffold in this compound?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting thiophene-2-carboxylic acid derivatives with amines (e.g., N-(4,6-dimethylbenzo[d]thiazol-2-yl)ethylamine) using coupling agents like EDCI or DCC in solvents such as DMF or dichloromethane .
- Heterocycle formation : Pyrazole moieties are introduced via cyclocondensation reactions (e.g., hydrazine derivatives with diketones or alkynes) under reflux in acetonitrile or ethanol .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are adjusted to improve yields. For example, cyclization steps may require iodine and triethylamine in DMF to promote sulfur elimination .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Key techniques include:
- Spectroscopy : 1H/13C NMR to confirm substituent positions and purity. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while pyrazole protons appear as singlets near δ 8.0 ppm .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z ~450–500 for similar compounds).
- Discrepancies : Impurities from incomplete cyclization (e.g., residual sulfur in thiadiazole derivatives) or solvent traces in NMR may require column chromatography or recrystallization for resolution .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability to identify energy-efficient pathways. For example:
- Reaction path search : ICReDD’s approach combines computational modeling (e.g., Gaussian software) with experimental validation to optimize cyclization steps, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations predict solvent compatibility, improving yield in amide coupling steps (e.g., DMF vs. acetonitrile) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Metabolic stability : Assess hepatic microsome stability to identify rapid degradation (e.g., esterase-mediated hydrolysis). Modify the ethyl linker to a methyl or cyclopropyl group to enhance stability .
- Solubility vs. permeability : Use shake-flask assays and Caco-2 cell models to balance aqueous solubility (via logP optimization) and membrane penetration. For example, substituting the 4,6-dimethyl group on the benzothiazole with polar substituents (e.g., -OH or -OMe) improves solubility but may reduce target affinity .
Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced target specificity?
- Core modifications : Replace the thiophene-2-carboxamide with furan or pyrrole analogs to evaluate electronic effects on target binding .
- Substituent effects : Systematic variation of the 4,6-dimethyl groups on the benzothiazole ring (Table 1) identifies steric and electronic contributions to activity.
Table 1. SAR of benzothiazole substituents:
| Substituent | IC50 (nM) | Solubility (µg/mL) | Notes |
|---|---|---|---|
| 4,6-diMe | 120 | 15 | Baseline |
| 4-OMe, 6-Me | 85 | 30 | Improved solubility |
| 4-NO2, 6-Me | 250 | 5 | Reduced activity |
Data derived from analogs in .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for amide coupling to prevent side reactions (e.g., hydrolysis). Monitor reaction progress via TLC with UV visualization .
- Data validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
